N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS2/c1-19-8-15-18-13(19)22-6-4-14-12(20)10-7-9(16-17-10)11-3-2-5-21-11/h2-3,5,7-8H,4,6H2,1H3,(H,14,20)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGDRMQXQKUUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=NNC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of triazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.39 g/mol. The structure features a pyrazole ring, a thiophene moiety, and a triazole group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.39 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 417.2 °C |
| Melting Point | Not available |
Biological Activities
Research has highlighted several biological activities associated with triazole derivatives, including the compound :
Antimicrobial Activity
Triazole compounds have shown significant antimicrobial properties. For example, studies indicate that similar triazole derivatives exhibit effectiveness against various bacterial strains. The compound this compound may possess similar activity due to its structural components that enhance interaction with microbial targets .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds containing the triazole moiety have demonstrated activity against various cancer cell lines, including breast and colon cancer cells. Specific analogs have shown IC50 values in the micromolar range against these cell lines . The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation.
Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The presence of the thiophene group in this compound may further enhance its anti-inflammatory activity.
Case Studies
- Antimicrobial Screening : A study conducted on methylene-substituted triazoles showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound could effectively inhibit bacterial growth .
- Anticancer Activity : In vitro studies on various triazole derivatives revealed significant cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). Compounds with structural similarities demonstrated IC50 values ranging from 6.2 μM to 43.4 μM .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Triazole derivatives are recognized for their potent anticancer properties. Research has demonstrated that compounds similar to N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 1,2,4-triazoles can inhibit aromatase enzymes, making them potential candidates for breast cancer treatment .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazoles have been extensively studied for their antibacterial and antifungal properties. In particular, derivatives have shown effectiveness against a range of pathogens, including resistant strains of bacteria and fungi .
3. Anti-inflammatory and Analgesic Effects
Research indicates that triazole compounds can possess anti-inflammatory and analgesic properties. These effects are crucial for developing new therapeutic agents for conditions like arthritis and chronic pain syndromes .
Agricultural Applications
1. Agrochemicals
Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound's thioether group enhances its efficacy against various plant pathogens, making it a valuable asset in crop protection strategies .
2. Plant Growth Regulators
Certain triazole compounds function as plant growth regulators. They can influence plant morphology and development by modulating hormonal pathways, thus improving crop yields and stress resistance .
Material Science
1. Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of triazole-based compounds. The unique electronic structure of this compound suggests potential applications in photonic devices and materials with advanced optical characteristics .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole-thioether group undergoes nucleophilic displacement, particularly at the sulfur atom. For example:
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Alkylation : Reacts with α-bromo ketones (e.g., 2-bromo-1-phenylethanone) in ethanol under alkaline conditions (NaOH) to form thioether-linked derivatives. Yields range from 70–85% depending on substituents .
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Acylation : The ethylthio group participates in acylation with chloroacetyl chloride in DMF, forming carboxamide derivatives.
Cycloaddition and Ring Formation
The triazole ring serves as a dipolarophile in Huisgen 1,3-dipolar cycloadditions:
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Click Chemistry : Reacts with terminal alkynes (e.g., propargylated intermediates) in the presence of Cu(I) catalysts to form 1,2,3-triazole hybrids .
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Thiadiazole Formation : Condensation with thiourea derivatives under microwave irradiation yields fused heterocycles (e.g., triazolo-thiadiazoles) .
Oxidation and Reduction
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Oxidation : The thioether group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA in acetic acid.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups (if present) to amines without affecting the triazole core .
Condensation Reactions
The carboxamide group facilitates condensations:
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol to form imine derivatives .
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Knoevenagel Reaction : Participates in base-catalyzed condensations with active methylene compounds (e.g., malononitrile) .
Catalytic Cross-Coupling
Palladium-mediated reactions enable functionalization:
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Suzuki Coupling : The thiophene moiety undergoes coupling with aryl boronic acids to introduce aryl groups at the 5-position.
Table 1: Representative Reaction Conditions and Outcomes
Key Mechanistic Insights
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Base-Catalyzed Reactions : Triethylamine or NaOH deprotonates the triazole-thiol group, enhancing nucleophilicity for substitution .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates in acylation and cycloadditions .
Stability Under Reaction Conditions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. Key steps include:
- Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to form hydrazide intermediates.
- Nucleophilic addition with phenyl isothiocyanate, followed by alkaline heterocyclization to construct the triazole-thiol moiety.
- Alkylation with chloroacetamide derivatives to introduce the thioether-linked ethyl chain.
Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), reaction temperature (reflux conditions), and stoichiometric ratios of reagents. Yields exceeding 70% are achievable with rigorous purification via recrystallization or column chromatography .- Characterization : Confirmed via ¹H NMR (peaks at δ 2.5–3.5 ppm for methyl-triazole and thioether protons), IR (C=O stretch ~1650 cm⁻¹), and elemental analysis (±0.3% deviation) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for verifying substituent positions (e.g., thiophene protons at δ 6.8–7.4 ppm, pyrazole NH at δ 12–13 ppm).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z within 5 ppm error).
- TLC : Monitors reaction progress using silica gel plates and UV visualization.
- IR : Confirms functional groups (e.g., amide C=O at ~1680 cm⁻¹, S-C stretch ~650 cm⁻¹).
Cross-validation with elemental analysis ensures >95% purity .
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer :
- PASS Online : Predicts potential targets (e.g., kinase inhibition or antimicrobial activity) based on structural analogs.
- Molecular Docking : Screens against protein databases (e.g., PDB) to assess binding affinity to enzymes like COX-2 or bacterial dihydrofolate reductase.
- ADMET Prediction : Evaluates pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 interactions).
These tools guide prioritization of in vitro assays .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the tautomeric equilibrium of the triazole-thione moiety during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the thione form via hydrogen bonding, while non-polar solvents (e.g., toluene) favor the thiol tautomer.
- Temperature : Elevated temperatures (80–100°C) shift equilibrium toward the thione form due to entropic effects.
- Characterization : ¹H NMR (disappearance of SH proton at δ 3.5–4.5 ppm) and DFT calculations (energy difference <2 kcal/mol) resolve tautomeric states .
Q. What strategies resolve contradictions in reported bioactivity data across similar triazole-pyrazole hybrids?
- Methodological Answer :
- Dose-Response Studies : Establish IC₅₀ values in standardized assays (e.g., MTT for cytotoxicity) to compare potency.
- Structural Analog Analysis : Modify substituents (e.g., replacing thiophene with furan) to isolate pharmacophoric contributions.
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends in SAR (structure-activity relationships) .
Q. Can DFT calculations explain the electronic interactions between the thiophene and triazole rings, and how do these affect reactivity?
- Methodological Answer :
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer from electron-rich thiophene to triazole.
- NBO Analysis : Delocalization of π-electrons between thiophene’s S atom and triazole’s N atoms enhances stability.
- Reactivity Predictions : Electrophilic substitution favors the thiophene ring, while nucleophilic attack targets the triazole’s sulfur .
Q. How can conflicting NMR data for regioisomers of this compound be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns coupling between adjacent protons (e.g., pyrazole H3 and thioethyl CH₂).
- NOESY : Detects spatial proximity between thiophene and triazole protons to confirm regiochemistry.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
